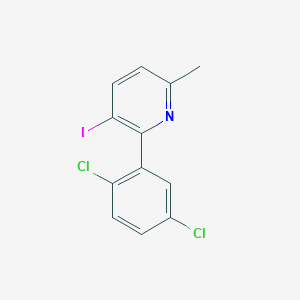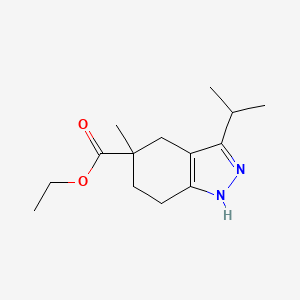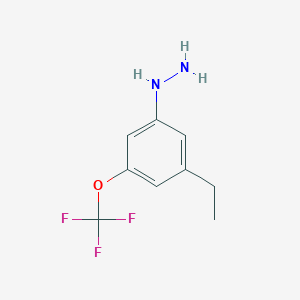![molecular formula C18H17IN2O3 B14037905 tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate](/img/structure/B14037905.png)
tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate: is a complex organic compound that features a tert-butyl ester group, a pyrrolopyridine moiety, and an iodobenzoate structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate typically involves multiple steps:
Formation of the Pyrrolopyridine Moiety: This step involves the construction of the pyrrolopyridine ring system, which can be achieved through cyclization reactions.
Introduction of the Iodobenzoate Group: The iodobenzoate group is introduced via a substitution reaction, where an appropriate iodinating reagent is used.
Esterification: The final step involves the esterification of the benzoic acid derivative with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate can undergo oxidation reactions, particularly at the pyrrolopyridine moiety.
Reduction: Reduction reactions can target the iodobenzoate group, potentially converting the iodine to a hydrogen or other substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the iodine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrrolopyridine ring.
Reduction: Reduced forms of the iodobenzoate group.
Substitution: Substituted benzoate derivatives with various nucleophiles.
科学研究应用
Chemistry
In organic chemistry, tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block.
Biology
In biological research, this compound can be used to study the interactions of pyrrolopyridine derivatives with biological targets. It may serve as a probe in biochemical assays to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds with similar structures have shown promise in the development of anti-cancer and anti-inflammatory drugs.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its reactivity and functional groups make it suitable for various chemical processes.
作用机制
The mechanism of action of tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate involves its interaction with specific molecular targets. The pyrrolopyridine moiety can bind to enzymes or receptors, modulating their activity. The iodobenzoate group may facilitate the compound’s entry into cells or its binding to hydrophobic pockets within proteins.
相似化合物的比较
Similar Compounds
- tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate
- tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-chlorobenzoate
- tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate
Uniqueness
tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C18H17IN2O3 |
|---|---|
分子量 |
436.2 g/mol |
IUPAC 名称 |
tert-butyl 4-iodo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate |
InChI |
InChI=1S/C18H17IN2O3/c1-18(2,3)24-17(22)14-5-4-12(19)9-15(14)23-13-8-11-6-7-20-16(11)21-10-13/h4-10H,1-3H3,(H,20,21) |
InChI 键 |
ZLQCJUPEPDQFTB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)I)OC2=CN=C3C(=C2)C=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















